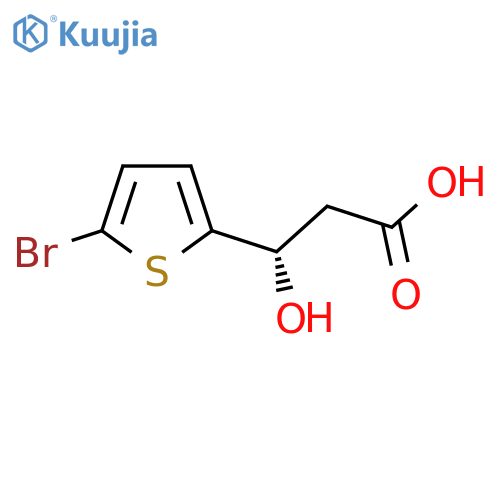

Cas no 2227786-73-2 ((3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid)

(3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid

- EN300-1936934

- 2227786-73-2

-

- インチ: 1S/C7H7BrO3S/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4,9H,3H2,(H,10,11)/t4-/m0/s1

- InChIKey: LPMVVLPNVBQKGS-BYPYZUCNSA-N

- ほほえんだ: BrC1=CC=C([C@H](CC(=O)O)O)S1

計算された属性

- せいみつぶんしりょう: 249.92993g/mol

- どういたいしつりょう: 249.92993g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

(3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1936934-5.0g |

(3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid |

2227786-73-2 | 5g |

$5635.0 | 2023-05-31 | ||

| Enamine | EN300-1936934-10.0g |

(3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid |

2227786-73-2 | 10g |

$8357.0 | 2023-05-31 | ||

| Enamine | EN300-1936934-5g |

(3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid |

2227786-73-2 | 5g |

$5635.0 | 2023-09-17 | ||

| Enamine | EN300-1936934-10g |

(3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid |

2227786-73-2 | 10g |

$8357.0 | 2023-09-17 | ||

| Enamine | EN300-1936934-1g |

(3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid |

2227786-73-2 | 1g |

$1944.0 | 2023-09-17 | ||

| Enamine | EN300-1936934-1.0g |

(3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid |

2227786-73-2 | 1g |

$1944.0 | 2023-05-31 | ||

| Enamine | EN300-1936934-0.5g |

(3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid |

2227786-73-2 | 0.5g |

$1866.0 | 2023-09-17 | ||

| Enamine | EN300-1936934-0.1g |

(3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid |

2227786-73-2 | 0.1g |

$1711.0 | 2023-09-17 | ||

| Enamine | EN300-1936934-0.05g |

(3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid |

2227786-73-2 | 0.05g |

$1632.0 | 2023-09-17 | ||

| Enamine | EN300-1936934-2.5g |

(3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid |

2227786-73-2 | 2.5g |

$3809.0 | 2023-09-17 |

(3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid 関連文献

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

(3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acidに関する追加情報

Introduction to (3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid (CAS No. 2227786-73-2)

(3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2227786-73-2, is a compound of significant interest in the field of chemical and biomedical research. This molecule, featuring a chiral center and a thiophene ring, has garnered attention due to its potential applications in pharmaceutical development and synthetic chemistry.

The structure of (3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid consists of a propanoic acid moiety substituted with a (5-bromothiophen-2-yl) group and a hydroxyl group at the third carbon position. The presence of the chiral center at the third carbon makes this compound an enantiomer, which is crucial in pharmaceutical research due to the stereoselective properties of biological systems.

In recent years, there has been a growing interest in thiophene-based compounds due to their diverse biological activities. Thiophenes, as heterocyclic aromatic compounds, are known for their role in various pharmacological applications, including antiviral, antibacterial, and anti-inflammatory agents. The bromine substituent in the thiophene ring enhances the reactivity of the molecule, making it a valuable intermediate in organic synthesis.

One of the key areas where (3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid shows promise is in the development of chiral drugs. Chiral drugs are medications that exist as two enantiomers, which can have different biological effects. The stereochemistry of these drugs is critical for their efficacy and safety. Researchers have been exploring various chiral auxiliaries and catalysts to achieve high enantiomeric purity in drug synthesis.

The hydroxyl group in (3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid provides a site for further functionalization, allowing for the synthesis of more complex molecules. This property makes it a versatile building block in medicinal chemistry. For instance, it can be used to construct peptidomimetics or to develop novel inhibitors targeting specific enzymes involved in disease pathways.

Recent studies have highlighted the importance of thiophene derivatives in addressing neurological disorders. The structural features of thiophenes contribute to their ability to interact with biological targets such as receptors and enzymes. (3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid, with its unique combination of functional groups, could serve as a lead compound for designing new therapeutic agents targeting conditions like Alzheimer's disease and Parkinson's disease.

In addition to its pharmaceutical applications, this compound has potential uses in materials science. Thiophene-based polymers are known for their electrical conductivity and optical properties, making them suitable for use in organic electronics. The bromine substituent can be used as a handle for further polymerization reactions, leading to the development of novel materials with tailored properties.

The synthesis of (3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid involves multi-step organic reactions, including stereoselective transformations to ensure the correct configuration at the chiral center. Advances in synthetic methodologies have enabled more efficient and scalable production of such compounds. Techniques like asymmetric hydrogenation and enzymatic resolutions have been employed to achieve high enantiomeric purity.

The compound's stability under various conditions is another critical factor in its utility. Studies have shown that (3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid maintains its structural integrity under moderate temperatures and pH conditions, making it suitable for storage and transportation without significant degradation.

Evaluation of the toxicological profile is essential before any therapeutic application can be considered. Preliminary studies have indicated that this compound exhibits low toxicity at tested doses, suggesting its potential for safe use in drug development. Further toxicological assessments are necessary to fully understand its safety profile.

The growing body of research on thiophene derivatives underscores their importance in modern chemistry and medicine. As our understanding of these compounds deepens, new applications are likely to emerge, further solidifying their role as essential components in both academic research and industrial processes.

2227786-73-2 ((3S)-3-(5-bromothiophen-2-yl)-3-hydroxypropanoic acid) 関連製品

- 101824-37-7(2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide)

- 2680847-81-6([(Azetidin-3-yl)methyl][(5-chloropyrazin-2-yl)methyl]methylamine)

- 1261974-52-0(2-(2-chloro-5-methoxyphenyl)benzoic Acid)

- 359821-39-9(2-Amino-N-cyclobutylacetamide)

- 863868-26-2(Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,methyl ester)

- 1783573-48-7(tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate)

- 5545-89-1(Chimonanthine)

- 131747-33-6(2-acetoxymethyl-4-nitropyridine)

- 2228854-27-9(4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine)

- 2219373-95-0(2-(hydroxymethyl)-1,4-dioxan-2-ylmethanol)